molecular formula C13H17NO5 B13495848 Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate

Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate

Cat. No.: B13495848
M. Wt: 267.28 g/mol
InChI Key: ZFTZBTAPFKHPOD-UHFFFAOYSA-N
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Description

Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a hydroxybutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino acid derivative, followed by esterification and subsequent functional group transformations. The reaction conditions often include the use of protecting groups, such as benzyloxycarbonyl, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce a primary alcohol.

Scientific Research Applications

Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The hydroxybutanoate moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Methyl 4-amino-3-hydroxybutanoate
  • Methyl 4-{[(methoxy)carbonyl]amino}-3-hydroxybutanoate
  • Methyl 4-{[(ethoxy)carbonyl]amino}-3-hydroxybutanoate

Uniqueness

Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate is unique due to the presence of the benzyloxycarbonyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 3-hydroxy-4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C13H17NO5/c1-18-12(16)7-11(15)8-14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,17)

InChI Key

ZFTZBTAPFKHPOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CNC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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